molecular formula C11H14ClFO2S B13631538 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride

Katalognummer: B13631538
Molekulargewicht: 264.74 g/mol
InChI-Schlüssel: SSHKENAAJPWQIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H14ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a 4-fluorophenyl group.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride typically involves the reaction of 1-(4-fluorophenyl)pentane-1-ol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C6H4F(CH2)4OH+SOCl2C6H4F(CH2)4SO2Cl+HCl+SO2\text{C}_6\text{H}_4\text{F}-\text{(CH}_2\text{)}_4\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_4\text{F}-\text{(CH}_2\text{)}_4\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2 C6​H4​F−(CH2​)4​OH+SOCl2​→C6​H4​F−(CH2​)4​SO2​Cl+HCl+SO2​

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis .

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the compound reacts with amines to form stable sulfonamide bonds .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Eigenschaften

Molekularformel

C11H14ClFO2S

Molekulargewicht

264.74 g/mol

IUPAC-Name

1-(4-fluorophenyl)pentane-1-sulfonyl chloride

InChI

InChI=1S/C11H14ClFO2S/c1-2-3-4-11(16(12,14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3

InChI-Schlüssel

SSHKENAAJPWQIY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC=C(C=C1)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.